4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine
Description
Properties
IUPAC Name |
4-(5-bromo-3-methylpyridin-2-yl)oxyoxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-6-2-7(11)3-13-10(6)15-9-5-14-4-8(9)12/h2-3,8-9H,4-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNNWKFPXLPTRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2COCC2N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine typically involves the following steps:
Bromination of 3-methylpyridine: The starting material, 3-methylpyridine, is brominated using bromine in the presence of a catalyst to yield 5-bromo-3-methylpyridine.
Formation of the oxolane ring: The brominated pyridine is then reacted with oxirane (ethylene oxide) under basic conditions to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Coupling Reactions: Catalysts such as palladium(0) complexes and bases like potassium phosphate are commonly used.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine N-oxides.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π stacking interactions, while the oxolane ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine with structurally or functionally related compounds, based on the provided evidence:
Key Comparative Insights:
Substituent Effects: The bromo group in the target compound increases molecular weight (313.52 g/mol vs. The 3-methyl group on pyridine introduces steric hindrance, which may affect binding to biological targets compared to unsubstituted pyridines (e.g., 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine in ) .
The bromo and methyl groups could modulate potency or selectivity .
Synthesis Considerations :
- The bromo substituent likely requires regioselective bromination steps, increasing synthetic complexity compared to methoxy or methyl derivatives (e.g., 5-Bromo-2-methoxypyridin-3-amine in ) .
- Salt forms (e.g., dihydrochloride in ) improve solubility but necessitate additional purification steps compared to free amines .
Crystal Structure and Interactions :
- Analogous compounds () exhibit hydrogen-bonding networks (N-H···O, N-H···Cl), which are critical for crystallinity and stability. The target compound’s amine and ether oxygen may form similar interactions .
Biological Activity
4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a brominated pyridine ring linked to an oxolane moiety, which confers unique properties that facilitate interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 260.1 g/mol. The compound's structure allows for diverse chemical reactivity, including substitution and coupling reactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 260.1 g/mol |
| IUPAC Name | 4-(5-bromo-3-methylpyridin-2-yl)oxyoxolan-3-amine |
| CAS Number | 2198986-08-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The brominated pyridine ring can engage in π-π stacking interactions , while the oxolane ring facilitates hydrogen bonding with target proteins. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Medicinal Chemistry
Research indicates that this compound serves as a valuable building block in the synthesis of pharmaceutical agents targeting neurological disorders and other diseases. Its structural features allow it to act as an inhibitor or modulator in various biochemical pathways.
Enzyme Inhibition Studies
Several studies have explored the compound's potential as an enzyme inhibitor. For example, it has been shown to inhibit specific enzymes involved in metabolic pathways relevant to cancer and inflammation. The effectiveness of this compound as an inhibitor can be quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity.
| Study Reference | Enzyme Target | IC50 (µM) | Observations |
|---|---|---|---|
| Dihydrofolate reductase (DHFR) | 25 | Significant inhibition observed | |
| Protein kinase B (Akt) | 15 | Moderate inhibition |
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that treatment with this compound resulted in reduced proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.
- Neurological Effects : Another investigation indicated that this compound could enhance synaptic plasticity in neuronal cultures, pointing towards possible applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other brominated pyridine derivatives to highlight its unique properties.
| Compound Name | Biological Activity |
|---|---|
| 5-Bromo-3-methylpyridine | Precursor; lower bioactivity |
| 3-Amino-5-bromo-2-methoxypyridine | Moderate enzyme inhibition |
| 5-Bromo-4-methylpyridin-3-amine | Limited receptor modulation |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine to improve yield and purity?
- Methodological Answer : Key steps include:
- Coupling Reactions : Utilize nucleophilic aromatic substitution (SNAr) for pyridine-oxolane linkage, optimizing solvents (e.g., DMF or THF) and bases (e.g., K2CO3) to enhance reactivity .
- Protection-Deprotection : Protect the oxolane amine with Boc groups during bromination to avoid side reactions .
- Purification : Employ column chromatography with gradients (e.g., hexane/EtOAc) or recrystallization (e.g., ethanol/water) for high purity .
- Critical Parameters : Monitor reaction temperature (80–120°C) and stoichiometry (1:1.2 oxolane:pyridine derivative) to minimize byproducts .
Q. What spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to verify pyridine (δ 8.2–8.5 ppm for H-6), oxolane (δ 3.5–4.2 ppm for OCH2), and amine protons (δ 1.8–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and bromine isotopic pattern .
- X-ray Crystallography : For absolute stereochemistry determination if chiral centers exist (e.g., oxolane configuration) .
Q. Which in vitro assays are recommended for preliminary biological evaluation?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™) .
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) to measure IC50 values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How does stereochemistry of the oxolane ring influence biological activity?
- Methodological Answer :
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-oxolane isomers .
- Activity Comparison : Test enantiomers in enzyme inhibition assays; e.g., (S)-isomers may show 10-fold higher potency due to target-binding geometry .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict enantiomer-target interactions .
Q. What methodologies elucidate interaction mechanisms with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to receptors .
- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes (e.g., enzyme active sites) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Q. What strategies synthesize derivatives for SAR studies?
- Methodological Answer :
- Cross-Coupling : Replace bromine via Suzuki-Miyaura (e.g., aryl boronic acids) to introduce diverse substituents .
- Oxolane Modifications : Introduce substituents (e.g., methyl, fluorine) at oxolane C-2/C-4 to probe steric/electronic effects .
- SAR Table Example :
| Derivative | Substituent (Pyridine) | IC50 (EGFR) | LogP |
|---|---|---|---|
| Parent | 5-Bromo-3-methyl | 120 nM | 2.1 |
| D1 | 5-CF3 | 85 nM | 2.8 |
| D2 | 5-NH2 | >1 µM | 1.5 |
Q. How can metabolic stability be assessed and improved?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on pyridine to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the amine with acetyl groups to enhance plasma stability .
Q. How to resolve contradictions in biological data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers .
- Orthogonal Assays : Validate activity via independent methods (e.g., enzymatic vs. cell-based assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
